1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 3-chlorophenyl group at position 1 and a 4-phenoxyphenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-15-21(25-26-27(15)18-7-5-6-16(23)14-18)22(28)24-17-10-12-20(13-11-17)29-19-8-3-2-4-9-19/h2-14H,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCECFBLURIFBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing its potential in different therapeutic areas.
Anticancer Activity
Several studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole | MCF-7 | 5.13 | Induces apoptosis via caspase activation |
| Triazole | HCT-116 | 2.84 | Cell cycle arrest at G1 phase |
| Triazole | K-562 | 4.50 | Modulation of p53 expression |
Antimicrobial Activity
The antimicrobial activity of triazole derivatives has also been explored. Research indicates that these compounds exhibit significant inhibition against various bacterial and fungal strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Case Studies
A notable study published in PubMed evaluated the antiproliferative effects of similar triazole derivatives on leukemia cell lines (SR, MOLT-4; CCRF-CEM; HL-60(TB); K-562; RPMI-8226). The findings demonstrated that the tested compounds exhibited remarkable antiproliferative activity comparable to established chemotherapeutics like doxorubicin .
Another investigation focused on the structure-activity relationship (SAR) of triazole derivatives. It was found that electron-withdrawing groups at specific positions significantly enhanced biological activity. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Binding : It can bind to receptors that regulate apoptosis, thereby triggering programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparison with key analogs:
*Molecular weight calculated based on formula C22H18ClN5O2.
Key Observations :
- Chlorophenyl vs. Methoxyphenyl : Substitution at position 1 with electron-withdrawing groups (e.g., 3-chlorophenyl in the target) may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxyphenyl in E141-0811) .
- Carboxamide Diversity: The 4-phenoxyphenyl group in the target compound is distinct from analogs with pyrimidinyloxy () or dichlorophenyl () substituents, which are linked to kinase inhibition or antiproliferative effects.
Example :
Pharmacological Profiles
Anticancer Activity:
- Trifluoromethyl Analogs : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide derivatives demonstrated potent growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells .
- Amino-Substituted Triazoles: 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed selective activity against renal cancer (GP = -13.42%) .
Metabolic Modulation:
- Quinolinyl Derivatives: Compounds like 1-(biphenyl-2-yl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3k) improved glucose and lipid metabolism in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
